molecular formula C12H10ClNO3 B1462040 2-(Chloromethyl)-5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxazole CAS No. 1094318-31-6

2-(Chloromethyl)-5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxazole

Cat. No.: B1462040
CAS No.: 1094318-31-6
M. Wt: 251.66 g/mol
InChI Key: KWCHMRWULQUQNW-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxazole is a key chemical intermediate in medicinal chemistry research, primarily recognized for its role in the synthesis of potent and selective inhibitors of the Activin Receptor-Like Kinase-2 (ALK2). ALK2, a serine/threonine kinase, is a critical target in the bone morphogenetic protein (BMP) signaling pathway, and its dysregulation is implicated in the rare genetic disorder Fibrodysplasia Ossificans Progressiva (FOP) and certain cancers . The reactive chloromethyl group on the oxazole ring serves as a versatile handle for further functionalization, typically through nucleophilic substitution, allowing researchers to construct diverse compound libraries aimed at optimizing kinase inhibitor potency and selectivity. This makes it a valuable scaffold for developing novel chemical probes to study BMP signaling and for exploring potential therapeutic interventions in pathological heterotopic ossification and oncogenesis . Its structural motif, combining a benzo[d][1,4]dioxin fragment with a functionalized oxazole, is of significant interest in the design of small molecules targeting adenine-binding pockets of various kinases.

Properties

IUPAC Name

2-(chloromethyl)-5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO3/c13-6-12-14-7-11(17-12)8-1-2-9-10(5-8)16-4-3-15-9/h1-2,5,7H,3-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWCHMRWULQUQNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C3=CN=C(O3)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the 2,3-Dihydrobenzo[b]dioxin-6-yl Intermediate

The 2,3-dihydrobenzo[b]dioxin moiety is a key aromatic ether structure often prepared via palladium-catalyzed oxidative cyclization or through condensation reactions involving appropriate phenolic precursors.

  • A notable method involves the tandem palladium-catalyzed oxidative aminocarbonylation and cyclization of 2-prop-2-ynyloxyphenols, yielding 2,3-dihydrobenzodioxine derivatives with high stereoselectivity under controlled conditions (PdI2 catalyst, KI additive, N,N-dimethylacetamide solvent, 80-100 °C, CO-air atmosphere).

  • Alternatively, 2,3-dihydrobenzo[b]dioxin-6-amine, a closely related intermediate, can be synthesized by refluxing ethyl ester precursors with 2,3-dihydrobenzo[b]dioxin-6-ylamine in ethanol/water mixtures, achieving yields up to 94%.

Preparation of the Oxazole Core with Chloromethyl Substitution

The oxazole ring bearing a chloromethyl group at the 2-position is typically synthesized via halogenation of hydroxymethyl-substituted oxazoles or through halocyclization routes.

  • A representative procedure for synthesizing 5-(chloromethyl)oxazole involves treating 5-(hydroxymethyl)oxazole with thionyl chloride in a 1:1 mixture of dichloromethane and hexane at 0 °C, followed by reflux for 3 hours under an inert atmosphere. The reaction is monitored by TLC, and the product is isolated by neutralization and extraction, yielding a colorless syrup with characteristic NMR signals at δ 7.89 (s, 1H), 7.10 (s, 1H), and 4.62 (s, 2H).

  • The chloromethyl oxazole intermediate can be further elaborated by nucleophilic substitution reactions, for example, reacting with sodium cyanide in dimethylformamide at 20–70 °C for 4 hours to yield 2-(oxazol-5-yl)acetonitrile derivatives.

Coupling of the Oxazole and Dihydrobenzo[b]dioxin Moieties

The final assembly of 2-(Chloromethyl)-5-(2,3-dihydrobenzo[b]dioxin-6-yl)oxazole involves coupling the chloromethyl-substituted oxazole with the dihydrobenzo[b]dioxin-6-yl group, typically through nucleophilic substitution or cross-coupling strategies.

  • Although direct literature on this exact coupling is limited, analogous procedures suggest that the chloromethyl group on the oxazole can be displaced by nucleophiles derived from the dihydrobenzo[b]dioxin-6-yl amine or alcohol derivatives under mild base conditions, often employing N-ethyl-N,N-diisopropylamine or sodium hydride as bases in solvents like dichloromethane or ethanol.

  • The reaction conditions usually involve low temperatures (0–20 °C) to moderate heating (up to reflux), inert atmosphere to prevent side reactions, and purification by silica gel chromatography using ethyl acetate/hexane mixtures.

Summary Table of Key Preparation Steps

Step Starting Material(s) Reagents/Conditions Yield (%) Notes
1 2-Prop-2-ynyloxyphenols PdI2 catalyst, KI, DMA, 80–100 °C, CO-air (20 atm) High Tandem oxidative aminocarbonylation to form dihydrobenzodioxine derivatives
2 5-(Hydroxymethyl)oxazole Thionyl chloride, CH2Cl2:n-hexane (1:1), 0 °C to reflux ~87 Conversion to 5-(chloromethyl)oxazole; inert atmosphere; TLC monitoring
3 5-(Chloromethyl)oxazole + sodium cyanide DMF, 20–70 °C, 4 h High Nucleophilic substitution to 2-(oxazol-5-yl)acetonitrile
4 2,3-Dihydrobenzo[b]dioxin-6-amine + aldehydes Ethanol, reflux, 3 h ~94 Formation of amino alcohol intermediates
5 Chloromethyl oxazole + dihydrobenzo[b]dioxin derivative Base (e.g., N-ethyl-N,N-diisopropylamine), DCM, 0–20 °C Moderate Coupling via nucleophilic substitution; purification by chromatography

Detailed Research Findings and Notes

  • The palladium-catalyzed oxidative aminocarbonylation method offers a stereoselective and efficient route to the dihydrobenzo[b]dioxin framework, which is crucial for the target compound's aromatic substituent.

  • The chlorination of hydroxymethyl oxazole using thionyl chloride is a well-established halogenation technique that proceeds smoothly under mild conditions, preserving the oxazole ring integrity.

  • The nucleophilic substitution of the chloromethyl group allows for versatile functionalization, facilitating the attachment of the dihydrobenzo[b]dioxin moiety through amine or alcohol nucleophiles.

  • Reaction monitoring by thin-layer chromatography (TLC) and product characterization by proton nuclear magnetic resonance (1H-NMR) spectroscopy are standard analytical techniques confirming the formation and purity of intermediates and final products.

  • The use of inert atmospheres (argon or nitrogen) and anhydrous solvents is critical in preventing side reactions such as hydrolysis or oxidation during sensitive steps.

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxazole can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

    Substitution: The chloromethyl group is particularly reactive and can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions, including temperature and solvent choice, play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while substitution reactions could result in a variety of derivatives depending on the nucleophile employed.

Scientific Research Applications

Pharmaceutical Development

2-(Chloromethyl)-5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxazole is being investigated for its potential as an alpha-2C adrenergic receptor antagonist . This class of compounds is important in treating various central nervous system disorders such as anxiety and depression. The compound's ability to interact with adrenergic receptors may lead to new therapeutic options for managing these conditions .

Synthetic Intermediates

The compound serves as a valuable intermediate in the synthesis of more complex organic molecules. Its chloromethyl group can be utilized in nucleophilic substitution reactions, allowing for the introduction of various functional groups. This makes it a versatile building block in organic synthesis, particularly in creating biologically active compounds .

Case Study 1: Alpha-2C Antagonists

A study highlighted the effectiveness of derivatives of this compound as alpha-2C antagonists. These compounds exhibited significant activity in vitro, suggesting potential applications in treating peripheral and central nervous system diseases. The research indicates that modifications to the core structure can enhance receptor selectivity and efficacy .

Case Study 2: Synthesis of Novel Compounds

Research has demonstrated the utility of this compound in synthesizing novel heterocycles. By employing this compound as a starting material, chemists have successfully developed new classes of compounds with promising biological activities. These findings emphasize the importance of this compound in expanding the chemical toolbox available for drug discovery .

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxazole involves its interaction with molecular targets in biological systems. The compound can bind to specific proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Key Observations :

  • Core Heterocycle : The oxazole core in the target compound differs from the 1,3,4-oxadiazole derivatives prevalent in the literature. Oxadiazoles generally exhibit higher thermal stability (e.g., melting points up to 196°C) due to additional nitrogen atoms enhancing aromaticity .
  • Substituent Effects : The chloromethyl group in the target compound offers reactive versatility absent in oxadiazoles with trifluoromethyl or pyridinyl groups. Thioether-linked oxadiazoles (e.g., Compound 65) demonstrate enhanced bioactivity (e.g., telomerase inhibition) but require multi-step syntheses with moderate yields (12–58%) .
  • Synthetic Efficiency : The target compound’s synthesis employs a one-pot coupling reaction, contrasting with oxadiazole derivatives that often require cyclization of diacylhydrazines or thiosemicarbazides .

Key Insights :

    Biological Activity

    Overview

    2-(Chloromethyl)-5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxazole is a complex organic compound notable for its potential biological activities, particularly as an immunomodulator. This compound features a chloromethyl group attached to an oxazole ring, which is further substituted with a 2,3-dihydrobenzo[b][1,4]dioxin moiety. Its structural characteristics suggest a variety of interactions with biological systems that warrant detailed exploration.

    Target of Action

    The primary biological activity of this compound is linked to its role as an immunomodulator . This compound is believed to interact with various components of the immune system to modulate immune responses, either enhancing or suppressing them depending on the context and concentration used.

    Mode of Action

    As an immunomodulator, the compound may influence several biochemical pathways associated with immune response. This includes:

    • Cytokine production : Modulating the release of cytokines which are crucial for cell signaling in immune responses.
    • Cellular signaling pathways : Interacting with pathways that regulate cell proliferation and apoptosis.

    Biological Activities

    Research indicates that compounds similar to this compound exhibit a range of biological activities including antimicrobial and anticancer properties. The following sections summarize findings from various studies.

    Antimicrobial Activity

    A study assessing the antimicrobial potential of oxazole derivatives found that certain compounds exhibited significant activity against various bacterial strains. While specific data for this compound was not highlighted, related compounds showed promising results:

    CompoundMIC (µg/ml) against E. coliMIC (µg/ml) against S. aureus
    Compound A1015
    Compound B520
    Reference Drug (Ampicillin) 10.5

    These findings suggest that derivatives in this class can be effective against common pathogens .

    Anticancer Activity

    The immunomodulatory effects of oxazole derivatives have been linked to anticancer properties. Research has indicated that such compounds can enhance the efficacy of existing cancer therapies by modulating immune responses:

    • Inhibition of tumor growth : Compounds similar to this compound have been shown to inhibit tumor cell proliferation in vitro.
    • Induction of apoptosis : Some studies report that these compounds can trigger programmed cell death in cancer cells through specific signaling pathways.

    Study on Oxazole Derivatives

    A comprehensive review on the biological activities of oxazole derivatives highlighted their therapeutic potentials across various applications. One notable finding was the synthesis and testing of a series of oxazole compounds for their antimicrobial and anticancer properties:

    • Synthesis : A multi-step synthesis involving chloromethylation and subsequent reactions was employed.
    • Results : Several derivatives demonstrated significant activity against both bacterial strains and cancer cell lines.

    The study concluded that modifications in the oxazole structure could lead to enhanced biological activity, indicating a promising avenue for future research .

    Q & A

    Q. What are the optimal synthetic routes for preparing 2-(Chloromethyl)-5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxazole, and how do reaction conditions influence yield?

    The synthesis typically involves coupling reactions between substituted oxazole precursors and dihydrobenzodioxin derivatives. For example, nucleophilic substitution reactions using chloromethyl oxazole intermediates (e.g., 2-(chloromethyl)oxazole derivatives) and activated dihydrobenzodioxin moieties under reflux conditions in polar aprotic solvents like acetonitrile (ACN) or dimethylformamide (DMF) are common. Catalysts such as potassium carbonate or cesium carbonate are used to enhance reactivity. Yields (58–97%) depend on substituent electronic effects, solvent choice, and reaction duration .

    Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?

    Characterization relies on:

    • ¹H/¹³C NMR : Peaks for the chloromethyl group (δ ~4.5–4.7 ppm for CH₂Cl in ¹H NMR; δ ~40–45 ppm in ¹³C NMR) and dihydrobenzodioxin protons (δ ~4.3 ppm for the dioxane ring) .
    • Mass Spectrometry (MS) : Molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns validate molecular weight and substituent stability .
    • HPLC : Retention times and purity (>95%) ensure no residual starting materials or byproducts .

    Q. What solvents and purification techniques are recommended for isolating this compound?

    High-purity isolation involves:

    • Solvents : Ethanol, DCM, or water-ethanol mixtures for crystallization .
    • Chromatography : Column chromatography or preparative HPLC for complex mixtures .
    • Recrystallization : Ice-water quenching followed by filtration yields crystalline solids .

    Advanced Research Questions

    Q. How does the chloromethyl group influence reactivity in downstream functionalization?

    The chloromethyl group acts as a versatile handle for nucleophilic substitution (e.g., with amines, thiols) or cross-coupling reactions (e.g., Suzuki-Miyaura). For instance, substitution with thiomethyl groups enhances biological activity in kinase inhibitors . Computational modeling (DFT) predicts charge distribution and reactivity hotspots, guiding synthetic modifications .

    Q. What strategies resolve contradictions in biological activity data across studies?

    Discrepancies in bioactivity (e.g., IC₅₀ values) may arise from assay conditions (cell lines, incubation times) or impurities. Mitigation strategies include:

    • Dose-response validation : Replicate assays across multiple cell models (e.g., leukemia vs. solid tumors) .
    • Metabolic stability testing : Assess compound stability in liver microsomes to rule out false negatives .
    • Structural analogs : Compare activity of derivatives (e.g., trifluoromethyl vs. bromo substituents) to identify pharmacophore requirements .

    Q. How can computational methods predict the compound’s binding affinity to therapeutic targets?

    • Molecular docking : Simulate interactions with targets like PARP or GSK-3α using software (AutoDock, Schrödinger). For example, the oxazole ring’s planar structure facilitates π-π stacking with kinase active sites .
    • MD simulations : Analyze binding stability over 100-ns trajectories to assess residence time and conformational flexibility .
    • QSAR modeling : Correlate substituent electronic parameters (Hammett constants) with inhibitory potency .

    Q. What crystallographic data are available for this compound, and how do they inform solid-state properties?

    Single-crystal X-ray diffraction reveals:

    • Packing motifs : Dihydrobenzodioxin and oxazole rings form layered structures stabilized by van der Waals interactions .
    • Bond angles : Chloromethyl C-Cl bond lengths (~1.79 Å) align with typical sp³-hybridized carbons, confirming synthetic accuracy .
    • Thermal stability : Melting points (118–196°C) correlate with crystallinity and intermolecular forces .

    Q. How do electronic effects of substituents impact the compound’s spectroscopic and reactive properties?

    • Electron-withdrawing groups (e.g., Cl, CF₃) : Deshield NMR peaks (e.g., upfield shifts for aromatic protons) and increase electrophilicity at the chloromethyl site .
    • Electron-donating groups (e.g., OCH₃) : Stabilize charge-transfer transitions in UV-Vis spectra and reduce oxidative degradation .

    Methodological Guidelines

    • Synthetic protocols : Prioritize anhydrous conditions and inert atmospheres to prevent hydrolysis of the chloromethyl group .
    • Data validation : Cross-reference NMR/MS data with published analogs (e.g., 2-(chloromethyl)-5-(3,4-dimethoxyphenyl)oxazole) to confirm assignments .
    • Biological assays : Include positive controls (e.g., staurosporine for kinase inhibition) and cytotoxicity counter-screens (e.g., HEK293 cells) .

    Retrosynthesis Analysis

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    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    2-(Chloromethyl)-5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxazole
    Reactant of Route 2
    2-(Chloromethyl)-5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxazole

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